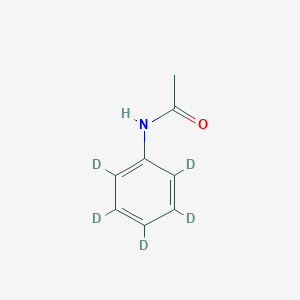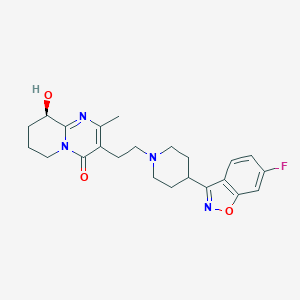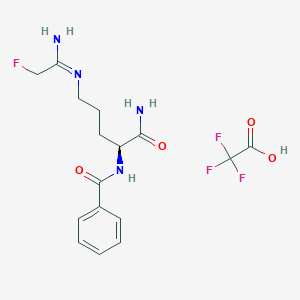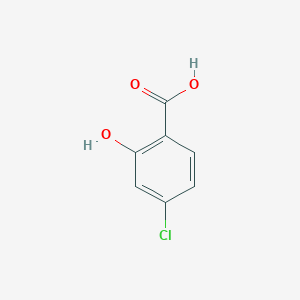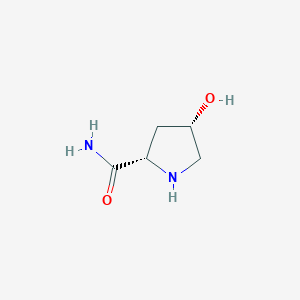
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide, also known as L-pyroglutamic acid or PCA, is a naturally occurring amino acid found in various foods and human physiological fluids. PCA has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neurology, immunology, and oncology.
Wirkmechanismus
The mechanism of action of PCA is not fully understood, but it is thought to involve the modulation of neurotransmitters, such as dopamine and glutamate, in the brain. PCA has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
PCA has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. PCA has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PCA in lab experiments is its availability and low cost. PCA is a naturally occurring amino acid and can be easily synthesized. However, one limitation is its instability in aqueous solutions, which can affect its bioactivity and require careful storage and handling.
Zukünftige Richtungen
There are numerous future directions for research on PCA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. PCA has also been investigated for its potential as an anti-inflammatory agent in various conditions, including arthritis and inflammatory bowel disease. Additionally, PCA has been studied for its potential as a biomarker for various diseases, including liver disease and cancer.
Conclusion:
In conclusion, (2S,4S)-4-hydroxypyrrolidine-2-carboxamide, or PCA, is a naturally occurring amino acid with potential therapeutic applications in various fields, including neurology, immunology, and oncology. PCA has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Future research on PCA is needed to fully understand its potential as a therapeutic agent and biomarker for various diseases.
Synthesemethoden
PCA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for chemical synthesis is the reaction of glutamic acid with acetic anhydride, followed by hydrolysis of the resulting pyrrolidone derivative. Enzymatic synthesis involves the use of pyrrolidone carboxylase, which catalyzes the conversion of glutamic acid to PCA.
Wissenschaftliche Forschungsanwendungen
PCA has been extensively studied for its potential therapeutic applications in various fields. In neurology, PCA has been shown to improve cognitive function and memory in animal models. In immunology, PCA has been found to modulate the immune response and reduce inflammation. In oncology, PCA has been investigated for its potential as an anti-tumor agent.
Eigenschaften
CAS-Nummer |
129431-01-2 |
|---|---|
Produktname |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1 |
InChI-Schlüssel |
OJSXAYGYRGXDSQ-IMJSIDKUSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1C(=O)N)O |
SMILES |
C1C(CNC1C(=O)N)O |
Kanonische SMILES |
C1C(CNC1C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
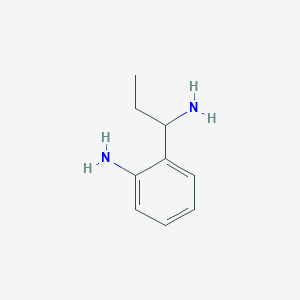
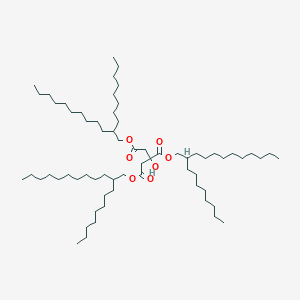
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
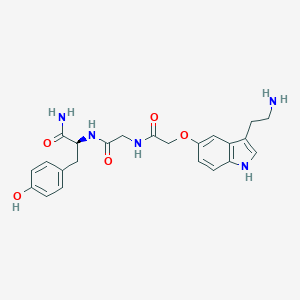
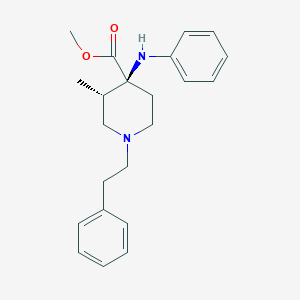
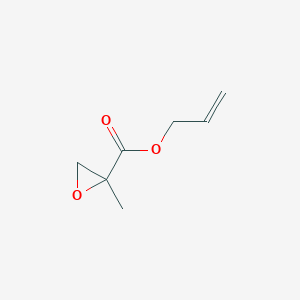
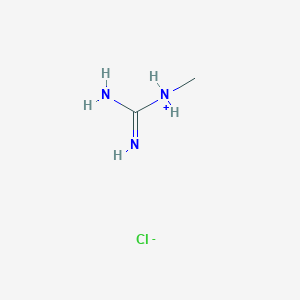
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
